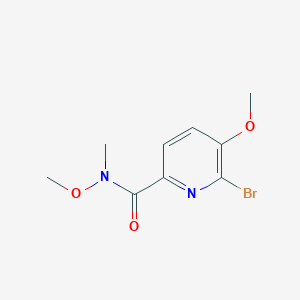
6-Bromo-N,5-dimethoxy-N-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N,5-dimethoxy-N-methylpicolinamide is a chemical compound with the molecular formula C9H11BrN2O3 and a molecular weight of 275.10 g/mol . This compound is known for its unique structure, which includes a bromine atom and two methoxy groups attached to a picolinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,5-dimethoxy-N-methylpicolinamide typically involves the bromination of N,5-dimethoxy-N-methylpicolinamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the picolinamide ring . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and ensure product quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-N,5-dimethoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methoxy groups can undergo oxidation or reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or ketones .
Aplicaciones Científicas De Investigación
6-Bromo-N,5-dimethoxy-N-methylpicolinamide is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-Bromo-N,5-dimethoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-N,3-dimethoxy-N-methylpicolinamide: Similar structure but with different positions of the methoxy groups.
6-Bromo-N-methylpicolinamide: Lacks the methoxy groups, leading to different chemical properties and reactivity
Uniqueness
6-Bromo-N,5-dimethoxy-N-methylpicolinamide is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of novel compounds .
Propiedades
Fórmula molecular |
C9H11BrN2O3 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
6-bromo-N,5-dimethoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H11BrN2O3/c1-12(15-3)9(13)6-4-5-7(14-2)8(10)11-6/h4-5H,1-3H3 |
Clave InChI |
URQDSJADXDTJNN-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=NC(=C(C=C1)OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















